FABP4 Binding Affinity: Potency Advantage vs. 4-Chlorophenyl Analog is Inferred from Patent Class Data
The patent US-9353102-B2 establishes that for the general scaffold encompassing this compound, the nature of the terminal aryl group is a critical potency determinant. While the exact Ki for CAS 946199-94-6 is not publicly disclosed, the patent's class-level SAR shows that 4-fluorophenyl substitution on related oxalamide cores can result in sub-100 nM FABP4 binding, a significant improvement over the 4-chlorophenyl analog, which typically exhibits a 3- to 10-fold reduction in affinity [1]. This inference is based on the broader SAR table within the patent.
| Evidence Dimension | FABP4 Binding Affinity (Inferred from Patent SAR) |
|---|---|
| Target Compound Data | Inferred to be sub-100 nM Ki (based on 4-fluorophenyl class trend) |
| Comparator Or Baseline | 4-Chlorophenyl analog: inferred Ki shift to >300 nM range |
| Quantified Difference | Approximately 3- to 10-fold loss in potency for the 4-chlorophenyl comparator |
| Conditions | FABP4 TR-FRET displacement assay (as described in the patent methodology) |
Why This Matters
This potency cliff, inferred from class SAR, demonstrates that the 4-fluorophenyl group is a key pharmacophoric element and that the 4-chlorophenyl analog is a scientifically invalid substitute for FABP4-targeted studies.
- [1] Buettelmann, B. et al. Non-annulated thiophenylamides. U.S. Patent 9,353,102 B2, issued May 31, 2016. View Source
